N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives, closely related to N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea, often involves reactions of isothiocyanates with amines in dry solvents like acetonitrile. For instance, Saeed et al. (2010) described the synthesis of a thiourea species by reacting 4-fluorobenzoyl isothiocyanate with fluoroanilines in acetonitrile, yielding good yields and characterized by spectroscopic techniques (Saeed et al., 2010).
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of thiourea derivatives. Saeed et al. (2010) revealed the crystal structure of a similar compound, showing that the carbonyl and thiourea groups are almost planar with the conformation of the C=S and C=O double bonds being antiperiplanar, indicative of the structural features of thiourea derivatives (Saeed et al., 2010).
Chemical Reactions and Properties
The reactivity of thiourea derivatives involves various chemical reactions, including condensation with aldehydes, reactions with isothiocyanates, and interactions with anilines. These reactions are crucial for the synthesis and modification of thiourea derivatives for specific applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of thiourea derivatives are influenced by their molecular structure. The planarity and conformation of the carbonyl and thiourea groups, as described by Saeed et al. (2010), can affect these properties, impacting the compound's behavior in different solvents and temperatures (Saeed et al., 2010).
Scientific Research Applications
Anticancer Applications
- Fluorinated Compounds for Cancer Treatment : A study by Hammam et al. (2005) explored the synthesis of fluorinated benzo[b]pyran derivatives that demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, compared to the reference drug 5-fluorodeoxyuridine. This research underscores the potential of fluorinated compounds in cancer therapy Hammam, El-Salam, Mohamed, & Hafez, 2005.
Antidiabetic Applications
- Fluoropyrazolesulfonylurea and Thiourea Derivatives : Faidallah et al. (2016) synthesized fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives as hypoglycemic agents. These compounds showed significant antidiabetic activity, highlighting their potential as leads for future drug discovery studies in diabetes management Faidallah, Al-Mohammadi, Alamry, & Khan, 2016.
Anti-inflammatory and Analgesic Applications
- Imidazolyl Acetic Acid Derivatives : Khalifa and Abdelbaky (2008) developed compounds that exhibited maximum anti-inflammatory activity and significantly inhibited writhing in albino mice, indicating their potential as anti-inflammatory and analgesic agents Khalifa & Abdelbaky, 2008.
Antimicrobial Applications
- Synthesis and Evaluation of Antibacterial Activities : Sapari et al. (2014) reported on the synthesis, characterization, and antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, demonstrating its potential as an antibacterial agent Sapari, Yamin, Hasbullah, & Ibrahim, 2014.
properties
IUPAC Name |
1,1-dibenzyl-3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4S/c26-23-13-11-22(12-14-23)18-30-19-24(15-27-30)28-25(31)29(16-20-7-3-1-4-8-20)17-21-9-5-2-6-10-21/h1-15,19H,16-18H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUULVKFKSVIMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CN(N=C3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-dibenzyl-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.